R-(+)-gamma-Dodecalactone

flavour chemistry sensory analysis enantiomer differentiation

R-(+)-γ-Dodecalactone (CAS 69830‑91‑7) is the chirally pure (5R)-enantiomer of the C12 γ-lactone, delivering a >5‑fold lower aroma detection threshold than its (S)-counterpart in wine matrices. This enables substantially lower weight‑in‑product usage versus racemic γ‑dodecalactone, directly reducing cost‑in‑use and simplifying compliance with EU Regulation 1334/2008 and FDA 21 CFR 172.515. It is the predominant enantiomer found in peach and apricot, making it the essential reference standard for chiral GC‑MS authentication of natural fruit flavours. Insist on enantiomeric purity specifications to guarantee consistent olfactory potency and avoid adulteration with synthetic racemic material.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 69830-91-7
Cat. No. B1246752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-(+)-gamma-Dodecalactone
CAS69830-91-7
Synonyms(R)-4-dodecanolide
4-dodecanolide
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CCC(=O)O1
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m1/s1
InChIKeyWGPCZPLRVAWXPW-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-(+)-γ-Dodecalactone (CAS 69830-91-7) – Enantiopure Lactone Procurement and Selection Guide


R-(+)-γ-Dodecalactone (CAS 69830‑91‑7) is the (5R)‑enantiomer of the C12 γ‑lactone 4‑dodecanolide, a five‑membered cyclic ester found in fruits, wines and microbial cultures [1]. While γ‑dodecalactone is widely traded as a racemic mixture (CAS 2305‑05‑7) with a fatty, peachy, creamy organoleptic profile , the individual enantiomers exhibit markedly different olfactory potencies and chiral properties that render the racemic and single enantiomers non‑interchangeable in defined flavour, fragrance and analytical reference applications [2]. The (R)‑enantiomer is the form most commonly encountered in nature and displays substantially higher aroma potency than its (S)‑counterpart, a fact that carries direct consequences for formulation cost, sensory impact and regulatory compliance [1].

Why Racemic or (S)-γ-Dodecalactone Cannot Replace R-(+)-γ-Dodecalactone in Quantitative Sensory and Analytical Work


Substituting R‑(+)‑γ‑dodecalactone with the racemic mixture or the (S)‑enantiomer is not functionally neutral because the two enantiomers exhibit a greater than five‑fold difference in aroma detection threshold in a wine matrix [1]. A formulation based on a racemic material would therefore require significantly higher loading to achieve the same perceived odour intensity, altering cost‑in‑use, product safety profiles and flavour‑aroma balance. Additionally, microbial production processes frequently yield γ‑dodecalactone as a racemic mixture [2], while biotransformation routes can deliver the (R)‑form at ~87.6 % e.e. [3]. Consequently, a generic “γ‑dodecalactone” specification lacking enantiomeric composition cannot guarantee consistent olfactory potency or compliance with chirally‑defined natural‑identical flavour regulations.

Head‑to‑Head Quantitative Differentiation Evidence for R‑(+)-γ-Dodecalactone


Aroma Detection Threshold in Red Wine – (R)- vs (S)-γ-Dodecalactone

In the only published direct head‑to‑head sensory comparison of enantiomerically pure γ‑dodecalactone isomers, (R)‑γ‑dodecalactone displayed an odour detection threshold approximately 5.1 times lower than the (S)‑enantiomer in a dry red wine matrix [1]. The (R)‑isomer is therefore the most potent γ‑lactone among the eight 4‑alkyl‑substituted enantiomers evaluated in this study [2].

flavour chemistry sensory analysis enantiomer differentiation

Enantiomeric Purity Specification vs Racemic Baseline

The synthetic (R)‑γ‑dodecalactone employed in threshold determinations was prepared with >98% enantiomeric excess [1]. In contrast, commercial racemic γ‑dodecalactone (CAS 2305‑05‑7) possesses an optical rotation of 0°, reflecting a 50:50 enantiomeric mixture . Biotechnological production via baker's yeast conversion of 10‑hydroxystearic acid yields the (R)‑configuration with an optical purity of 87.6% e.e., confirming that even bioprocess‑derived material requires additional purification to reach single‑enantiomer grade [2].

chiral chemistry quality control enantiomeric excess

Chiral Ratio in Microbial Production – γ-Dodecalactone vs. In‑Class Lactones

Under identical fermentation conditions, Sporidiobolus salmonicolor produces γ‑decalactone with (R)‑enantiomer highly predominant at 99%, whereas γ‑dodecalactone is obtained as a near‑racemic mixture [1]. This class‑level difference means that a fermentative “natural” γ‑dodecalactone cannot be presumed to be enantiopure, unlike its C10 homolog, and must be independently verified if the (R)‑enantiomer is required.

microbial biosynthesis chirality natural flavour

Chiral GC Retention Index – Enantiomer‑Specific Identification in Complex Matrices

The (R)‑γ‑dodecalactone enantiomer can be resolved from its (S)‑counterpart on a chiral β‑cyclodextrin‑based capillary column (Rt‑βDEXcst), enabling quantification of individual enantiomers in wine and other complex matrices [1]. A validated GC‑MS method with d7‑internal standards achieved a limit of quantification of 2 µg/L for each enantiomer [2]. This capability is essential for authenticity control (e.g., detecting adulteration of natural peach/apricot flavourings with synthetic racemic material) and for accurate sensory‑activity calculations.

chiral chromatography method validation authenticity testing

R‑(+)-γ-Dodecalactone: Evidence‑Backed Application Scenarios for Scientific and Industrial Users


Authenticity Verification of Natural Peach and Apricot Flavourings

Because (R)‑γ‑dodecalactone is the enantiomer predominantly reported in peach and apricot [1], a chiral‑phase GC analysis of a commercial 'natural peach flavour' that reveals a near‑racemic γ‑dodecalactone profile would indicate adulteration with synthetic racemic material. The validated LOQ of 2 µg/L for each enantiomer [2] enables detection of even low‑level dilution of genuine fruit extracts.

Low‑Dosage Flavour Formulation with Minimised Caloric and Regulatory Burden

Given the 5.1‑fold lower odour threshold of (R)‑γ‑dodecalactone versus the (S)‑enantiomer [1], a flavour house can formulate a peach or creamy note at a substantially lower weight‑in‑product when using enantiopure (R)‑(+) material. This reduces the total mass of added flavouring substances, aiding in compliance with EU Regulation 1334/2008 and FDA 21 CFR 172.515 and potentially lowering labelling concerns.

Chiral Reference Standard for Wine and Spirits Research

In oenology and spirits authentication, γ‑lactone enantiomeric ratios serve as markers of grape variety, microbial flora and ageing conditions [1]. Enantiopure (R)‑(+)‑γ‑dodecalactone is the required reference standard for constructing calibration curves and for spiking recovery experiments in the validated stable‑isotope dilution GC‑MS method [2].

Screening of Microbial Strains for Enantioselective Lactone Biosynthesis

Industrial biotechnology groups screening yeasts or fungi for enantioselective lactone production can use (R)‑(+)‑γ‑dodecalactone as an authentic standard to calibrate chiral MDGC or HPLC systems. The knowledge that Sporidiobolus salmonicolor produces γ‑dodecalactone as a racemic mixture, in contrast to other γ‑lactones [3], guides strain selection and process optimisation toward enantiopure (R)‑form production.

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